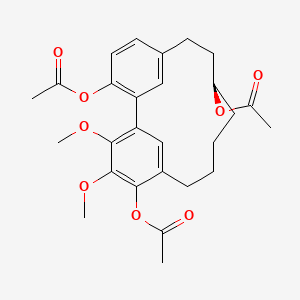
Myricanol triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of myricanol triacetate typically involves the acetylation of myricanol. The process begins with the extraction of myricanol from the root bark of Myrica cerifera. Myricanol is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of hydroxyl groups, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of myricanol using solvents like ethanol or methanol, followed by purification through chromatography. The purified myricanol is then acetylated using industrial-grade acetic anhydride and catalysts under optimized conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Myricanol triacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to myricanol or other reduced forms.
Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Regeneration of myricanol or formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
Mécanisme D'action
Myricanol triacetate exerts its effects through multiple molecular targets and pathways:
Sirtuin 1 (SIRT1) Activation: this compound acts as a potent activator of SIRT1, a protein involved in regulating cellular stress responses and metabolism.
Inhibition of Human DNA Topoisomerase 1B: this compound has been shown to inhibit the activity of human DNA topoisomerase 1B, an enzyme crucial for DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Myricanol triacetate is compared with other similar compounds, such as:
Dimethylmyricacene: Another derivative of myricanol, known for its inhibitory effect on human DNA topoisomerase 1B.
Dimethylmyricanol: A derivative with similar biological activities but different molecular targets.
Uniqueness: this compound stands out due to its potent activation of SIRT1 and its ability to inhibit human DNA topoisomerase 1B, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cancer .
Propriétés
Formule moléculaire |
C27H32O8 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(9R)-3,15-diacetyloxy-16,17-dimethoxy-9-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl] acetate |
InChI |
InChI=1S/C27H32O8/c1-16(28)33-21-9-7-6-8-20-15-23(26(31-4)27(32-5)25(20)35-18(3)30)22-14-19(10-12-21)11-13-24(22)34-17(2)29/h11,13-15,21H,6-10,12H2,1-5H3/t21-/m1/s1 |
Clé InChI |
BNBXVUFQYVWVAG-OAQYLSRUSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


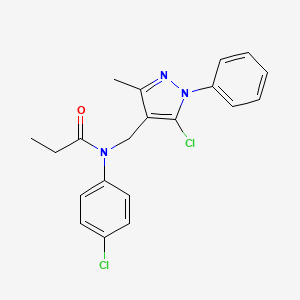
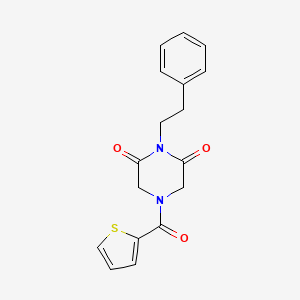
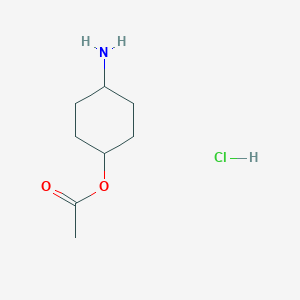

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)

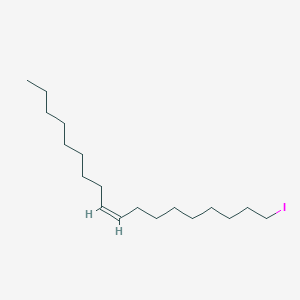
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
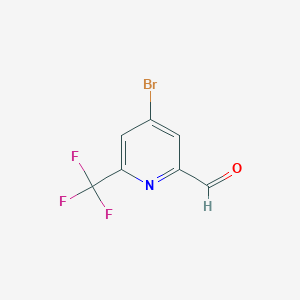
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)

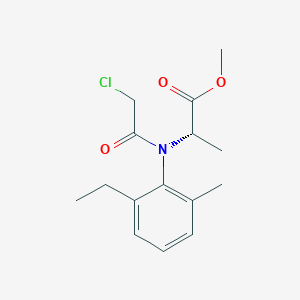
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
